molecular formula C15H17BrN2O2 B019812 Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- CAS No. 102434-23-1

Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-

Cat. No. B019812
M. Wt: 337.21 g/mol
InChI Key: UHRBGPMASDLVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of urea and has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is not fully understood. However, it is known to interact with various enzymes and proteins, which can result in inhibition or activation of their activity. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to bind to DNA and RNA, which can result in changes in gene expression.

Biochemical And Physiological Effects

Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of the nervous system. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been shown to have anti-tumor activity, which is likely due to its photosensitizing properties.

Advantages And Limitations For Lab Experiments

Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has several advantages for use in lab experiments. It is a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. It is also a photosensitizer, which makes it useful for the treatment of cancer. However, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-. One direction is to further investigate its mechanism of action, which could provide insights into its potential use as a therapeutic agent. Another direction is to explore its use as a fluorescent probe in new applications, such as the detection of specific proteins or nucleic acids. Additionally, future studies could investigate the use of Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- in combination with other compounds for the treatment of cancer or other diseases.
Conclusion:
Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Future studies could explore new applications for Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- and investigate its potential use as a therapeutic agent.

Synthesis Methods

Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- can be synthesized using various methods. One of the most common methods is the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium hydride in dimethylformamide. Another method involves the reaction of 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-urea with sodium methoxide in methanol. Both methods yield high purity Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-.

Scientific Research Applications

Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a photosensitizer for the treatment of cancer. In addition, Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)- has been used as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.

properties

CAS RN

102434-23-1

Product Name

Urea, 1-(2-bromoethyl)-3-(2-ethoxy-1-naphthyl)-

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(2-ethoxynaphthalen-1-yl)urea

InChI

InChI=1S/C15H17BrN2O2/c1-2-20-13-8-7-11-5-3-4-6-12(11)14(13)18-15(19)17-10-9-16/h3-8H,2,9-10H2,1H3,(H2,17,18,19)

InChI Key

UHRBGPMASDLVQW-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)NC(=O)NCCBr

Other CAS RN

102434-23-1

synonyms

1-(2-Bromoethyl)-3-(2-ethoxy-1-naphthyl)urea

Origin of Product

United States

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